molecular formula C13H15N3O2 B12576756 5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one CAS No. 188116-06-5

5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one

Cat. No.: B12576756
CAS No.: 188116-06-5
M. Wt: 245.28 g/mol
InChI Key: BOJRVVNXGMREKD-UHFFFAOYSA-N
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Description

5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazol-2-one family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-2-one .

Industrial Production Methods

Industrial production methods for imidazol-2-ones often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas or hydride donors for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or nickel .

Major Products

Major products formed from these reactions include oxo derivatives, reduced imidazol-2-ones, and substituted imidazol-2-ones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a proteasome modulator and its role in post-translational modifications.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of agrochemicals and fluorescent protein chromophores

Mechanism of Action

The mechanism of action of 5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one involves its interaction with specific molecular targets and pathways. It can modulate proteasome activity, affecting protein degradation and cellular processes. The compound’s structure allows it to bind to active sites on enzymes or receptors, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

188116-06-5

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-morpholin-4-yl-3-phenyl-4H-imidazol-2-one

InChI

InChI=1S/C13H15N3O2/c17-13-14-12(15-6-8-18-9-7-15)10-16(13)11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

BOJRVVNXGMREKD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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